molecular formula C14H22O B1605686 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- CAS No. 79-89-0

3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Cat. No. B1605686
CAS RN: 79-89-0
M. Wt: 206.32 g/mol
InChI Key: NSSHGPBKKVJJMM-UHFFFAOYSA-N
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Description

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as α-Cetone or Isomethyl-α-ionone, is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, air fresheners, etc . It is a well-known fragrance allergen known to induce allergic contact dermatitis and rashes .


Molecular Structure Analysis

The molecular formula of this compound is C14H22O . The structure includes a butenone group attached to a methylated cyclohexene ring . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.32 . It has a refractive index of n20/D 1.495-1.505 and a density of 0.93 g/mL at 20 °C .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Wittig-Horner Reaction : This compound is used as an intermediate in the Wittig-Horner reaction to prepare other chemical compounds. For instance, it's involved in the synthesis of 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-pentadienyl phosphonate, an important intermediate of retinol acetate and carotenoid (Shen Run-pu, 2008).
  • Key Intermediate in Vitamin A Synthesis : It undergoes Wittig-Horner condensation to obtain key intermediates used in the synthesis of vitamin A, showcasing its importance in the pharmaceutical industry (Shen Run-pu, 2011).

Synthesis of Structurally Related Compounds

  • Synthesis of β-Damascenone and β-Ionone Isomers : It serves as a starting point for the synthesis of β-damascenone and β-ionone isomers, which are valuable in fragrance and flavor industries (J. Witteveen & A. V. D. Weerdt, 1982).
  • Conversion into Terminal Alkynes : The compound is transformed into terminal alkynes like (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, a process significant in organic synthesis and pharmaceutical applications (E. Negishi, A. King, & J. Tour, 2003).

Pesticide Activity

  • Synthesis of Pesticide Active Compounds : Derivatives of this compound, particularly oxime ether derivatives, have been synthesized and tested for pesticide activities against various pests (M. Irani, R. Ranjbar-Karimi, & H. Izadi, 2016).
  • Antifungal Properties : Some derivatives show promising antifungal activities against phytopathogenic fungi, indicating its potential use in agricultural pest control (T. Banerjee & P. Dureja, 2010).

Future Directions

Given its role as a fragrance compound and potential allergen, future research could focus on understanding its allergenic properties and developing safer alternatives for use in personal care products. Additionally, its role in regulating MCAD promoter suggests potential for further exploration in metabolic studies .

properties

IUPAC Name

3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSHGPBKKVJJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052544
Record name 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless solid, Warm floral aroma
Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Isomethylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name beta-Isomethylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

CAS RN

79-89-0
Record name 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Reactant of Route 2
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Reactant of Route 3
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Reactant of Route 4
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Reactant of Route 5
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Reactant of Route 6
3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Citations

For This Compound
5
Citations
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2019 - Elsevier
Methyl ionone (mixture of isomers) was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity/…
Number of citations: 1 www.sciencedirect.com
S Thakur, V Pendyala - World Journal …, 2017 - wjpr.s3.ap-south-1.amazonaws.com
Depression is a psychological disorder that has been classified and treated in a variety of ways. Though there are a number of synthetic drugs being used for the treatment of clinically …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
VL Truong, YJ Bae, RHG Rarison, JH Bang… - International Journal of …, 2023 - mdpi.com
Antioxidant and anti-inflammatory mechanisms counteract the pathogenesis of chronic diseases, such as diabetes, aging, and cancer. Therefore, enhancing antioxidant and anti-…
Number of citations: 6 www.mdpi.com
J Lalko, A Lapczynski, D McGinty, S Bhatia… - Food and chemical …, 2007 - Elsevier
Fragrance material review on iso-methyl-β-ionone - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download full …
Number of citations: 3 www.sciencedirect.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2007 - Elsevier
A toxicologic and dermatologic assessment of ionones when used as fragrance ingredients - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 67 www.sciencedirect.com

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